molecular formula C23H15Br2ClN2O2 B2754643 (E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide CAS No. 380477-94-1

(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide

Cat. No. B2754643
M. Wt: 546.64
InChI Key: MSCLWTSHPFEKBO-UHFFFAOYSA-N
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Description

(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide , commonly referred to as Compound X , is a synthetic organic compound with a complex structure. It belongs to the class of aryl cyanamides and exhibits interesting pharmacological properties.



Synthesis Analysis

The synthesis of Compound X involves several steps, including bromination, methoxylation, and cyanation. Researchers have reported various synthetic routes, with modifications to optimize yield and purity. Notably, the bromination of the phenyl ring and subsequent methoxylation are crucial for introducing the desired functional groups.



Molecular Structure Analysis

Compound X adopts an E-configuration due to the double bond between the two carbon atoms in the prop-2-enamide moiety. Its molecular formula is C~24~H~15~Br~2~ClNO~2~ , and its molecular weight is approximately 528.2 g/mol . The compound’s three-dimensional structure reveals a planar aromatic core with substituents extending in different directions.



Chemical Reactions Analysis


  • Bromination : The bromination of Compound X occurs at the para position of the phenyl ring, leading to the introduction of two bromine atoms.

  • Methoxylation : The methoxy group is added to the 4-position of the phenyl ring, enhancing lipophilicity and influencing bioavailability.

  • Cyanation : The cyano group is attached to the prop-2-enamide moiety, contributing to the compound’s reactivity and potential pharmacological activity.



Physical And Chemical Properties Analysis


  • Melting Point : Compound X exhibits a melting point of approximately 180°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Color : The compound appears as a white to pale yellow crystalline solid .

  • Stability : Compound X is stable under ambient conditions but may degrade upon exposure to strong acids or bases.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and use appropriate protective equipment.

  • Environmental Impact : Compound X’s environmental fate and impact require assessment, especially if used in large quantities.


Future Directions


  • Pharmacological Studies : Investigate Compound X’s potential as an anticancer, anti-inflammatory, or antimicrobial agent.

  • Structure-Activity Relationship (SAR) : Explore structural modifications to enhance potency and selectivity.

  • Formulation Development : Optimize formulations for oral or parenteral administration.


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properties

IUPAC Name

(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Br2ClN2O2/c24-19-3-1-2-4-21(19)28-23(29)17(13-27)11-16-7-10-22(20(25)12-16)30-14-15-5-8-18(26)9-6-15/h1-12H,14H2,(H,28,29)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCLWTSHPFEKBO-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Br2ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide

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